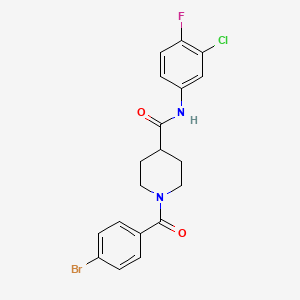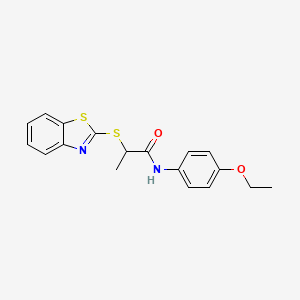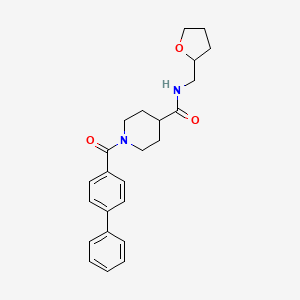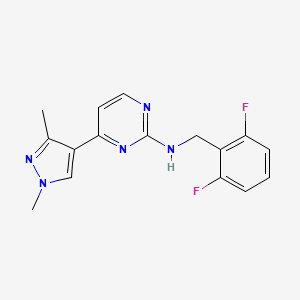
1-(4-bromobenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide
説明
1-(4-bromobenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCFP and is a piperidinecarboxamide derivative. BCFP has been synthesized through a multi-step process and has shown promising results in scientific research.
科学的研究の応用
Synthesis and Radiotracer Development
A study by Katoch-Rouse and Horti (2003) demonstrated the synthesis of radiolabeled compounds, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, as potential radiotracers for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET). This research highlights the potential of structurally similar compounds in developing tools for neuroimaging and studying brain function (Katoch-Rouse & Horti, 2003).
Antimicrobial and Antifungal Activities
Babu, Srinivasulu, and Kotakadi (2015) synthesized novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and evaluated their antimicrobial activities against various bacterial and fungal strains. Some compounds showed potential antimicrobial activity, suggesting that related chemical structures could be explored for developing new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).
Cancer Research and Drug Development
Research by Botteghi, Marchetti, Paganelli, and Persi-Paoli (2001) focused on the synthesis of key intermediates for developing neuroleptic agents like Fluspirilen and Penfluridol, demonstrating the utility of similar compounds in synthesizing pharmaceuticals for treating psychiatric disorders (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Anti-Tuberculosis Activity
Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates and evaluated them for their in vitro Mycobacterium tuberculosis GyrB ATPase assay, showing promise in anti-tuberculosis drug development (Jeankumar et al., 2013).
Molecular Interaction Studies
Mahesha et al. (2019) investigated 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, focusing on their molecular structures and intermolecular interactions. This study provides insights into the structural analysis and interaction patterns that could be relevant for similar compounds in drug design and material science (Mahesha et al., 2019).
特性
IUPAC Name |
1-(4-bromobenzoyl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClFN2O2/c20-14-3-1-13(2-4-14)19(26)24-9-7-12(8-10-24)18(25)23-15-5-6-17(22)16(21)11-15/h1-6,11-12H,7-10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRESQWWVOYANES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-benzoyl-4-nitrophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4064513.png)
![N-benzyl-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4064517.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B4064529.png)
![2-[(2-chlorobenzyl)thio]-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4064533.png)
![N-methyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B4064535.png)
![5-[(1-naphthyloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B4064536.png)

![4-(4-methylphenyl)-2-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4064557.png)
![methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4064569.png)
![1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4064572.png)


![1,1',3,3'-tetraoxo-N-[4-(trifluoromethoxy)phenyl]-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide](/img/structure/B4064603.png)
![N-{3-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4064606.png)